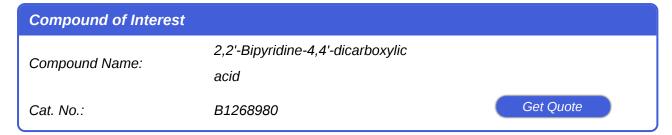




Spectroscopic Profile of 2,2'-Bipyridine-4,4'-dicarboxylic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2,2'-Bipyridine-4,4'-dicarboxylic acid**, a key building block in coordination chemistry, materials science, and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with comprehensive experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for **2,2'-Bipyridine-4,4'-dicarboxylic acid** is summarized below. These values are essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **2,2'-Bipyridine-4,4'-dicarboxylic acid**. Due to the symmetrical nature of the molecule, a relatively simple spectrum is expected.

¹H NMR (Proton NMR) Data

Solvent: DMSO-d6



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3, H-3'	~8.9 - 9.1	d	~5.0
H-5, H-5'	~8.0 - 8.2	dd	~5.0, 1.5
H-6, H-6'	~7.8 - 8.0	d	~1.5
-СООН	~13.0 - 14.0	br s	-

Note: The chemical shifts for the aromatic protons are estimations based on spectral data for the closely related 2,2'-bipyridine-5,5'-dicarboxylic acid in DMSO-d₆. The broad singlet for the carboxylic acid protons is characteristic and its chemical shift can vary with concentration and temperature.

¹³C NMR (Carbon NMR) Data

Solvent: Not specified

Carbon	Chemical Shift (δ, ppm)	
C-2, C-2'	156.0	
C-3, C-3'	122.0	
C-4, C-4'	145.0	
C-5, C-5'	120.0	
C-6, C-6'	150.0	
-СООН	167.0	

Infrared (IR) Spectroscopy

The IR spectrum of **2,2'-Bipyridine-4,4'-dicarboxylic acid** reveals characteristic vibrational modes of its functional groups.



Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400 - 2400 (broad)	O-H stretch	Carboxylic acid
~1700	C=O stretch	Carboxylic acid
~1600, ~1550, ~1470	C=C and C=N stretching	Aromatic rings
~1300	C-O stretch and O-H bend	Carboxylic acid
~900 - 650	C-H out-of-plane bending	Aromatic rings

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **2,2'-Bipyridine-4,4'-dicarboxylic acid** in its deprotonated form (dicarboxylate) shows strong absorption in the ultraviolet region, arising from $\pi \to \pi^*$ electronic transitions within the bipyridyl system.

Wavelength (λmax, nm)	Molar Absorptivity (ε, M ⁻¹ cm ⁻¹)	Solvent
~290 - 310	Not specified	Aqueous/Organic

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of 2,2'-Bipyridine-4,4'-dicarboxylic acid for ¹H NMR or 20-50 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
- Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm
 NMR tube to remove any particulate matter.



- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
- · Cap the NMR tube securely.

Instrumental Parameters (General):

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Temperature: 298 K (25 °C).
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64 (or as needed for desired signal-to-noise ratio).
 - Relaxation delay: 1-5 seconds.
- 13C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2-5 seconds.

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Thoroughly grind 1-2 mg of **2,2'-Bipyridine-4,4'-dicarboxylic acid** with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][2][3]
- Transfer a portion of the mixture into a pellet-forming die.
- Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[1][2]



Data Acquisition:

- · Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

Sample Preparation:

- Prepare a stock solution of **2,2'-Bipyridine-4,4'-dicarboxylic acid** of a known concentration in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution). The solvent should be transparent in the wavelength range of interest.[4]
- Perform serial dilutions to obtain a sample with an absorbance in the optimal range of 0.1-1.0.

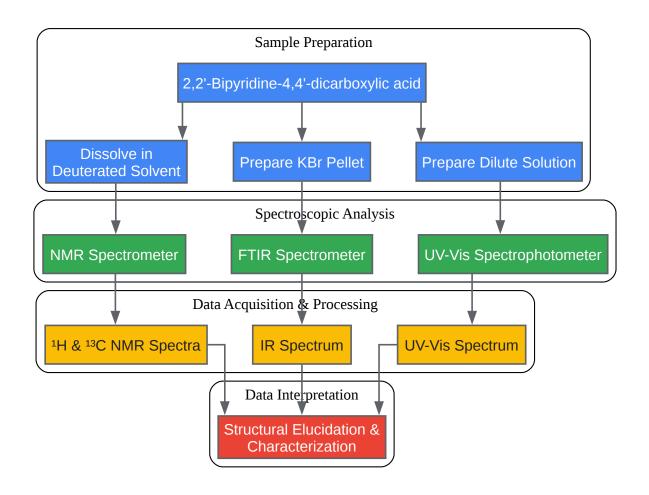
Data Acquisition:

- Use a dual-beam UV-Vis spectrophotometer.
- Fill a quartz cuvette with the pure solvent to be used as a reference.
- Fill a matching quartz cuvette with the sample solution.
- Place the cuvettes in the spectrophotometer.
- Scan the sample over a wavelength range of approximately 200-800 nm to identify the wavelength(s) of maximum absorbance (λmax).[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2,2'-Bipyridine-4,4'-dicarboxylic acid**.





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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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